molecular formula C21H25N3O2S2 B2565453 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252929-16-0

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B2565453
CAS No.: 1252929-16-0
M. Wt: 415.57
InChI Key: FKHUGMYJAKLVEL-UHFFFAOYSA-N
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Description

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and oxo groups. The final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a compound of significant interest.

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-6-11-24-20(26)19-16(10-12-27-19)22-21(24)28-13-17(25)23-18-14(3)8-7-9-15(18)5-2/h7-10,12H,4-6,11,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHUGMYJAKLVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC=C3CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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